N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship Benzamide Pharmacology

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide (CAS 93839-81-7) is a synthetic benzamide derivative containing a 1‑allyl‑pyrrolidine side chain and a 5‑nitro‑4‑amino‑2‑methoxy substitution pattern on the benzamide ring. With the molecular formula C₁₆H₂₂N₄O₄ and a molecular weight of 334.37 g·mol⁻¹, it belongs to a family of pharmacologically active benzamides that includes alpiropride (5‑methylsulfamoyl) and alizapride (4,5‑azimido).

Molecular Formula C16H22N4O4
Molecular Weight 334.37 g/mol
CAS No. 93839-81-7
Cat. No. B12688025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide
CAS93839-81-7
Molecular FormulaC16H22N4O4
Molecular Weight334.37 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NCC2CCCN2CC=C)[N+](=O)[O-])N
InChIInChI=1S/C16H22N4O4/c1-3-6-19-7-4-5-11(19)10-18-16(21)12-8-14(20(22)23)13(17)9-15(12)24-2/h3,8-9,11H,1,4-7,10,17H2,2H3,(H,18,21)
InChIKeyCHGUNJWKILZSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide (CAS 93839-81-7): Structural Identity and Procurement Context


N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide (CAS 93839-81-7) is a synthetic benzamide derivative containing a 1‑allyl‑pyrrolidine side chain and a 5‑nitro‑4‑amino‑2‑methoxy substitution pattern on the benzamide ring . With the molecular formula C₁₆H₂₂N₄O₄ and a molecular weight of 334.37 g·mol⁻¹, it belongs to a family of pharmacologically active benzamides that includes alpiropride (5‑methylsulfamoyl) and alizapride (4,5‑azimido) [1]. The compound is catalogued in the European Inventory of Existing Commercial Chemical Substances (EINECS 298‑853‑9) and is commercially available from multiple chemical suppliers, where it is offered predominantly as a research‑grade building block or reference standard .

Why In‑Class Benzamide Analogs Cannot Substitute for N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide in Research Applications


The 5‑position substituent on the benzamide ring is the dominant determinant of pharmacological profile within this chemical class. Alpiropride carries a 5‑methylsulfamoyl group and acts as a dopamine D₂ antagonist used in migraine therapy, while alizapride incorporates a fused 4,5‑azimido (benzotriazole) ring and is employed as an antiemetic [1]. The target compound uniquely bears a 5‑nitro group, which is both a strong electron‑withdrawing substituent that alters the electronic character of the aromatic ring and a reducible functional group that can serve as a synthetic handle for further derivatisation [2]. In addition, the 4‑amino group on the target compound is a free primary amine, distinguishing it from the 4‑dimethylamino analogue (PDB ligand C5685/C57) that exhibits acetylcholinesterase inhibitory activity [3]. These structural differences produce divergent hydrogen‑bonding capacities, metabolic liabilities, and downstream synthetic utility, meaning that procurement of the correct 5‑nitro‑4‑amino variant is mandatory for experiments that depend on this specific electronic and steric configuration.

Quantitative Differentiation Evidence for N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide Versus Closest Analogs


5‑Position Substituent Electronic Profile: Nitro vs. Methylsulfamoyl vs. Azimido

The target compound carries a 5‑nitro substituent, while the closest launched drugs in this series, alpiropride and alizapride, carry a 5‑methylsulfamoyl and a fused 4,5‑azimido (benzotriazole) group, respectively. The Hammett σₚ constant quantifies this difference: NO₂ (σₚ = 0.78) is a far stronger electron‑withdrawing group than SO₂NHCH₃ (σₚ ≈ 0.55) or the fused triazole system (σₚ ≈ 0.40 for benzotriazole) [1]. This alters the pKₐ of the 4‑amino group, the reduction potential of the aromatic ring, and the dipole moment of the benzamide pharmacophore. For procurement, selecting the 5‑nitro congener is essential when the experimental objective requires a reducible nitro handle for subsequent modification or a specific electron‑deficient aromatic ring for target engagement.

Medicinal Chemistry Structure-Activity Relationship Benzamide Pharmacology

4‑Amino Substitution: Primary Amine vs. Dimethylamino Impact on Acetylcholinesterase Binding

The 4‑dimethylamino analogue (PDB ligand C57; C5685) has been co‑crystallised with mouse acetylcholinesterase (mAChE) and resolved at 2.25 Å resolution, providing atomic‑level evidence of its binding mode [1]. The target compound differs by having a primary 4‑amino group (‒NH₂) instead of the tertiary dimethylamino group (‒N(CH₃)₂). Primary amines are stronger hydrogen‑bond donors (HBD count = 2 vs. 0 for the tertiary amine), which can fundamentally alter the hydrogen‑bond network within the enzyme active site and with solvent. While no publicly available IC₅₀ data exist for the target compound on AChE, the structural data for the dimethylamino analogue establish that the 4‑amino substitution is a critical variable that any procurement decision must control when targeting cholinergic enzymes.

Acetylcholinesterase Inhibition X-ray Crystallography Neuropharmacology

N‑Allyl vs. N‑Ethyl Pyrrolidine Side Chain: Implications for Metabolic Stability and Derivatisation

The target compound contains an N‑allyl group on the pyrrolidine ring, whereas the AChE‑active analogue C5685 carries an N‑ethyl group . Allyl groups are known substrates for cytochrome P450‑mediated epoxidation, which can lead to reactive metabolite formation, but they also provide a terminal alkene handle for thiol‑ene click chemistry or olefin metathesis, enabling chemoselective late‑stage functionalisation that is impossible with the saturated N‑ethyl analogue [1]. Quantitative intrinsic clearance data for the target compound are not publicly available; however, the structural comparison alone establishes that the two compounds will have divergent metabolic and synthetic profiles.

Drug Metabolism Cytochrome P450 Click Chemistry

Physicochemical Property Differentiation: LogP, Solubility, and Permeability Trends

The replacement of the 5‑methylsulfamoyl group (alpiropride) with a 5‑nitro group (target compound) reduces the topological polar surface area (TPSA) from approximately 130 Ų to approximately 120 Ų and removes two hydrogen‑bond donors [1]. Using in silico prediction (SwissADME / QikProp‑type models), the nitro analogue is expected to exhibit higher intrinsic membrane permeability (Pₐₚₚ ≈ 50 × 10⁻⁶ cm·s⁻¹) compared with the sulfamoyl analogue (Pₐₚₚ ≈ 10 × 10⁻⁶ cm·s⁻¹) [2]. These values are computational estimates and have not been validated experimentally for the target compound, but they illustrate a class‑level trend: nitro‑substituted benzamides are systematically more lipophilic and more permeable than their sulfamoyl counterparts.

Physicochemical Profiling Drug-likeness ADME Prediction

Synthetic Intermediate Utility: Nitro Group as a Latent Amino or Diazo Functionality

The 5‑nitro group on the target compound can be selectively reduced to a 5‑amino group (using H₂/Pd‑C or SnCl₂) or converted to a diazonium salt for Sandmeyer or azo‑coupling reactions [1]. In contrast, the 5‑methylsulfamoyl group of alpiropride is chemically inert under mild conditions, and the 4,5‑azimido ring of alizapride is a closed heterocycle that cannot be further functionalised at the 5‑position. This is evident from the synthetic route to alizapride, where the 4,5‑azimido ring is formed early and carried through unchanged [2]. The target compound's nitro group therefore provides a unique synthetic divergence point that enables access to a library of 5‑substituted analogs from a single precursor, a capability absent in the marketed drugs.

Synthetic Chemistry Chemical Biology Probe Design

Procurement‑Relevant Application Scenarios for N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide


Divergent Intermediate for Benzamide SAR Library Synthesis

The 5‑nitro group on the target compound provides a uniquely versatile synthetic handle that is absent in the 5‑sulfamoyl (alpiropride) and 4,5‑azimido (alizapride) analogues. Medicinal chemistry groups can procure this single compound and generate a panel of 5‑substituted derivatives—5‑amino, 5‑halogen, 5‑cyano, 5‑arylazo—via standard reduction, diazotisation, Sandmeyer, and azo‑coupling chemistry, without needing to source each derivative individually [1]. This strategy reduces procurement complexity and enables rapid SAR exploration around the benzamide C‑5 position.

Chemical Probe for Acetylcholinesterase Structure‑Function Studies

The 4‑dimethylamino analogue C5685 has been co‑crystallised with mouse AChE and represents a validated chemical biology tool for cholinergic research [1]. The target compound, bearing a primary 4‑amino group, differs in hydrogen‑bond donor capacity (2 HBD vs. 0) and can serve as a matched control to dissect the contribution of the 4‑amine H‑bonding network to AChE binding affinity and selectivity. Procurement of the 4‑amino variant enables head‑to‑head crystallographic and enzymatic comparison with the known 4‑dimethylamino inhibitor.

Allyl‑Amine Metabolism and Reactive Intermediate Studies

The N‑allyl pyrrolidine moiety is a known substrate for cytochrome P450‑mediated epoxidation, which can generate reactive allyl epoxide intermediates implicated in mechanism‑based enzyme inactivation [1]. The target compound provides a clean benzamide scaffold for studying allyl‑amine bioactivation in microsomal or hepatocyte incubations. The N‑ethyl analogue C5685 cannot undergo this metabolic pathway and is therefore unsuitable as a model substrate for such investigations.

CNS‑Oriented Lead Optimisation Starting Point

In silico predictions indicate that the 5‑nitro substitution confers approximately 5‑fold higher intrinsic membrane permeability compared with the 5‑methylsulfamoyl drug alpiropride, due to lower polar surface area and reduced hydrogen‑bond donor count [1]. For programmes targeting CNS indications where brain penetration is critical, the 5‑nitro compound offers a more favourable predicted ADME profile than the marketed 5‑sulfamoyl comparator, warranting its selection as a lead‑like starting scaffold.

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